molecular formula C17H14N2O2S B305774 (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B305774
M. Wt: 310.4 g/mol
InChI Key: HDCJGWBYBBLTDR-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as BMMD, is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. BMMD has been found to exhibit various biochemical and physiological effects, making it a promising compound for future research.

Mechanism of Action

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects through various mechanisms, including the inhibition of various enzymes and signaling pathways. In cancer research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In diabetes research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. In inflammation research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of blood glucose levels, reduction of inflammation and oxidative stress, and modulation of gene expression.

Advantages and Limitations for Lab Experiments

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit various enzymes and signaling pathways, and its potential use in treating various diseases. However, one limitation of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, including:
1. Further studies on the mechanism of action of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, including its effects on gene expression and signaling pathways.
2. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in combination with other anticancer, antidiabetic, or anti-inflammatory agents.
3. Studies on the pharmacokinetics and pharmacodynamics of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in vivo, including its distribution, metabolism, and excretion.
4. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in animal models of cancer, diabetes, and inflammation.
5. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in clinical trials for the treatment of cancer, diabetes, and inflammation.
In conclusion, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects, making it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione and its potential use in treating various diseases.

Synthesis Methods

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of benzylamine with 2-bromoacetyl pyridine to form the intermediate compound, which is then reacted with thiosemicarbazide to form (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been optimized for high yield and purity of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In diabetes research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. In inflammation research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to reduce inflammation and oxidative stress, making it a potential anti-inflammatory agent.

properties

Product Name

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H14N2O2S/c1-12-6-5-9-14(18-12)10-15-16(20)19(17(21)22-15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+

InChI Key

HDCJGWBYBBLTDR-XNTDXEJSSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3

SMILES

CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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